4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-20-17-12-16(9-10-18(17)25-14)21-19(22)8-5-11-26(23,24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNWEPCAYYRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide typically involves a multi-step process:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the benzylsulfonyl butanamide intermediate.
Introduction of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzylsulfonyl butanamide intermediate with 2-methylbenzo[d]thiazole-5-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the benzo[d]thiazole moiety suggests that it may interact with various biological targets, including enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to the modulation of metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfonyl)butanamide: Lacks the benzo[d]thiazole moiety, making it less effective in enzyme inhibition.
N-(2-Methylbenzo[d]thiazol-5-yl)butanamide: Lacks the benzylsulfonyl group, which may reduce its overall biological activity.
4-(Benzylsulfonyl)-N-(benzo[d]thiazol-5-yl)butanamide: Similar structure but without the methyl group, which may affect its binding affinity and specificity.
Uniqueness
The unique combination of the benzylsulfonyl group and the 2-methylbenzo[d]thiazol-5-yl moiety in 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-(Benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, with the CAS number 923456-87-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- Structure : The compound features a butanamide backbone substituted with a benzylsulfonyl group and a 2-methylbenzo[d]thiazole moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including acylation and sulfonation processes. Specific methodologies may vary, but the general approach includes:
- Formation of the thiazole derivative through reactions involving benzothiazole derivatives.
- Acylation of the thiazole with a butanoyl chloride derivative.
- Sulfonation using benzylsulfonyl chloride under basic conditions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance:
- In vitro tests have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves:
- Cell cycle arrest at the G2/M phase.
- Activation of caspases , leading to programmed cell death.
In particular, studies suggest that modifications on the thiazole ring enhance cytotoxicity against breast cancer cell lines .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Molecular docking studies indicate strong binding affinities to targets involved in inflammation and cancer progression:
Case Studies
- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, it was found that derivatives with the benzothiazole moiety exhibited IC50 values in the low micromolar range, indicating significant anti-cancer potential .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Binding to protein targets involved in cellular signaling pathways.
- Modulation of gene expression , particularly those involved in apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
